(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c1-29-15-6-7-16(30-2)18-17(15)25-20(31-18)27-10-8-26(9-11-27)19(28)13-4-3-5-14(12-13)21(22,23)24/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXKEWHUOPKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4,7-dimethoxybenzothiazole with piperazine under specific conditions to form the piperazinyl derivative. Subsequent reactions with 3-(trifluoromethyl)benzoyl chloride can yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis process may be scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of methoxy groups can be oxidized to hydroxyl groups under certain conditions.
Reduction: : The trifluoromethyl group can be reduced to a methyl group using specific reducing agents.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of methylated derivatives.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antibacterial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Structural Analogues
A. Benzo[d]thiazole-Piperazine Derivatives
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone () Structural Differences: Replaces the 3-(trifluoromethyl)phenyl group with a 4-(methylsulfonyl)phenyl moiety.
B. Thiophene-Piperazine Analogues
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Structural Differences: Substitutes the benzo[d]thiazole ring with a thiophene ring.
C. Urea-Linked Piperazine Derivatives
1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 11e, ) Structural Differences: Replaces the methanone group with a urea linkage.
Physicochemical Properties
*Inferred from analogous syntheses in and .
Key Observations :
- The trifluoromethyl group in the target compound and its analogues correlates with higher molecular weights and lipophilicity, as seen in ESI-MS data .
- Urea derivatives (e.g., 11e) exhibit superior yields (85–88%) compared to methanone-based syntheses (~67–82%), likely due to stabilized intermediates during coupling reactions .
Biological Activity
The compound (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule with potential biological activities attributed to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by the following structural components:
- Piperazine Ring : Known for its conformational flexibility and ability to participate in hydrogen bonding, which enhances its biological interactions.
- Benzo[d]thiazole Moiety : This heterocyclic component is associated with various biological activities, including antifungal and anticancer properties.
- Trifluoromethyl Group : This substituent often increases lipophilicity and can enhance the potency of the compound against specific biological targets.
Antifungal Activity
Research has shown that compounds containing thiazole moieties exhibit significant antifungal properties. For instance, derivatives similar to our compound have demonstrated effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like ketoconazole. The presence of electronegative substituents (e.g., trifluoromethyl) in the structure may enhance antifungal activity by increasing electron density, which aids in binding to fungal enzymes involved in sterol biosynthesis .
Anticancer Potential
The structural diversity provided by the piperazine and benzo[d]thiazole units suggests potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. For example, some derivatives have shown promise in targeting specific cancer pathways, leading to reduced tumor growth in preclinical models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
- Interference with Signal Transduction : It
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
